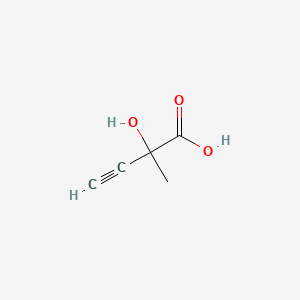
2-Hydroxy-2-methylbut-3-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-methylbut-3-ynoic acid is an organic compound with the molecular formula C5H6O3 It is a derivative of butynoic acid, characterized by the presence of a hydroxyl group and a methyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methylbut-3-ynoic acid can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with acetone in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include a temperature range of 0-25°C and the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2-methylbut-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-methylbut-3-ynoic acid.
Reduction: The compound can be reduced to form 2-hydroxy-2-methylbut-3-ene, where the triple bond is converted to a double bond.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild pressure and temperature.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation; amines for amination reactions.
Major Products Formed
Oxidation: 2-oxo-2-methylbut-3-ynoic acid.
Reduction: 2-hydroxy-2-methylbut-3-ene.
Substitution: Various halogenated or aminated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-methylbut-3-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals due to its reactive functional groups.
Mecanismo De Acción
The mechanism by which 2-Hydroxy-2-methylbut-3-ynoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and alkyne groups allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence enzyme activity, protein folding, and cellular signaling pathways. The specific pathways involved depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
2-Hydroxy-2-methylbut-3-ynoic acid can be compared with other similar compounds, such as:
2-Hydroxy-2-methylbut-3-enoic acid: Similar structure but with a double bond instead of a triple bond, leading to different reactivity and applications.
2-Hydroxy-2-methylbutanoic acid: Lacks the alkyne group, resulting in different chemical properties and uses.
3-Hydroxy-2-methylbut-3-ynoic acid: Positional isomer with the hydroxyl group on a different carbon, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combination of a hydroxyl group and a triple bond, which provides a versatile platform for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C5H6O3 |
|---|---|
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
2-hydroxy-2-methylbut-3-ynoic acid |
InChI |
InChI=1S/C5H6O3/c1-3-5(2,8)4(6)7/h1,8H,2H3,(H,6,7) |
Clave InChI |
DKMJFEUWACYSNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


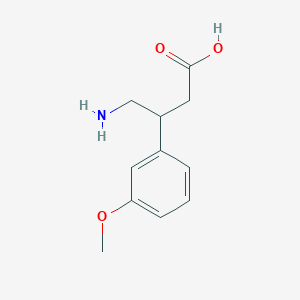
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
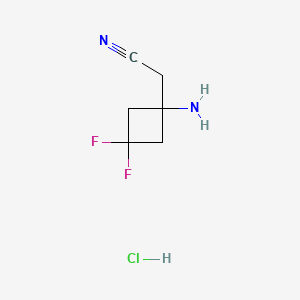
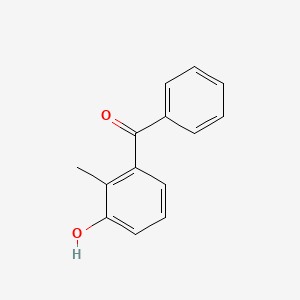
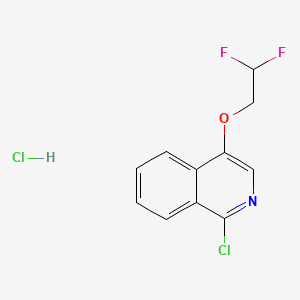
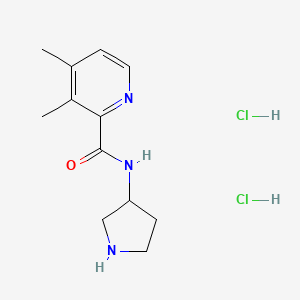
![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)
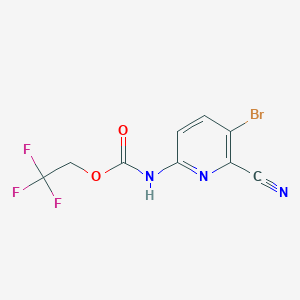
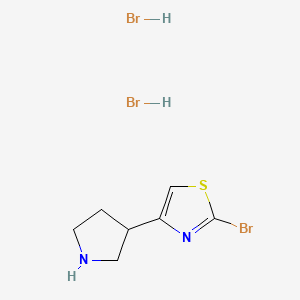
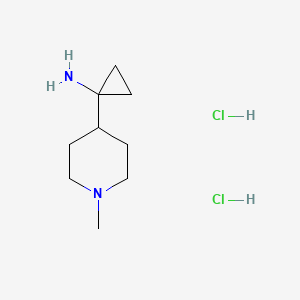
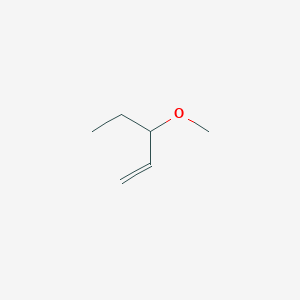
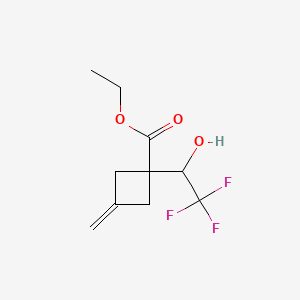
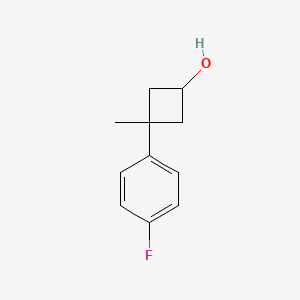
![Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B15313493.png)
